molecular formula C22H21BrN4 B12122946 N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B12122946
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: KSNHIHSIGVSEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, belonging to the pyrazolo[1,5-a]pyrimidine class. This class of fused heterocyclic compounds has been identified as a notable scaffold with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . Researchers are exploring pyrazolo[1,5-a]pyrimidines for their potential to inhibit a variety of kinases, such as EGFR, B-Raf, and MEK, which are particularly relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural features of the pyrazolo[1,5-a]pyrimidine core, including its rigid, planar framework, are amenable to chemical modifications that fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Furthermore, related analogues within this compound class have also shown promise in infectious disease research, demonstrating potent anti-tubercular activity by inhibiting Mycobacterium tuberculosis growth . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C22H21BrN4

Molekulargewicht

421.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21BrN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3

InChI-Schlüssel

KSNHIHSIGVSEQX-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of 3-amino-2-methyl-4-phenylpyrazole (A ), achieved by reacting hydrazine hydrate with ethyl acetoacetate and benzaldehyde under acidic conditions. This step typically proceeds in ethanol at reflux (78°C) for 12 hours, yielding A in 85–90% purity after recrystallization.

Cyclization to Pyrazolo[1,5-a]Pyrimidine

The pyrazole intermediate A is then reacted with ethyl 3-oxohexanoate (B ), a 1,3-dicarbonyl compound containing the propyl group, in the presence of acetic acid and molecular oxygen. This oxidative cyclization, conducted at 130°C for 18 hours, forms the pyrazolo[1,5-a]pyrimidine core (C ) with the propyl group at position 5. The reaction mechanism involves enolate formation followed by intramolecular nucleophilic attack (Figure 1).

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: Acetic acid (6 equiv)

  • Temperature: 130°C

  • Yield: 72–78%

Chlorination at Position 7

The hydroxyl group at position 7 of C is converted to a chloride using phosphorus oxychloride (POCl₃) under solvent-free conditions. This step requires heating at 110°C for 4 hours, yielding the 7-chloro intermediate (D ) in near-quantitative yield (98%).

Buchwald-Hartwig Amination

The final step involves coupling D with 4-bromoaniline via a palladium-catalyzed amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 100°C, the reaction achieves 65–70% yield after 24 hours. Purification via column chromatography (petroleum ether/ethyl acetate, 4:1) affords the target compound.

Synthetic Route 2: One-Pot Oxidative Coupling

Reaction Design

An alternative method employs a one-pot synthesis starting from ethyl 3-amino-1H-pyrazole-4-carboxylate (E ) and 4-bromophenyl isothiocyanate (F ) in dichloroethane (DCE) with di-tert-butyl peroxide (DTBP) as an oxidant. This approach concurrently constructs the pyrazolo[1,5-a]pyrimidine core and introduces the 4-bromophenylamino group.

Optimized Conditions

  • Solvent: DCE

  • Oxidant: DTBP (3 equiv)

  • Temperature: 130°C

  • Time: 24 hours

  • Yield: 68%

Propyl Group Introduction

The propyl substituent at position 5 is incorporated via a subsequent alkylation using propylmagnesium bromide. This Grignard reagent reacts with the ester group of the intermediate, followed by acidic workup to yield the propyl-substituted derivative.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Total Yield45–50%40–45%
Reaction Steps43
Purification ComplexityHigh (chromatography)Moderate (recrystallization)
ScalabilitySuitable for >10 gLimited to <5 g

Route 1 offers higher yields and scalability but requires specialized catalysts for amination. Route 2 simplifies the synthesis but suffers from lower overall efficiency due to competing side reactions during the one-pot process.

Mechanistic Insights and Side Reactions

Cyclization Step

The cyclization of A and B proceeds via a keto-enol tautomerization, where the enolate of B attacks the electrophilic carbon of A (Figure 2). Computational studies suggest that the propyl group’s steric bulk slightly impedes this step, necessitating elevated temperatures.

Amination Challenges

Competitive O-alkylation is a critical concern during the amination of D . However, using bulky ligands like Xantphos suppresses this pathway by favoring N-coordination to palladium.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferable due to its robust isolation protocols. Key modifications include:

  • Replacing Pd₂(dba)₃ with cheaper Pd(OAc)₂.

  • Using continuous flow reactors for the cyclization step to enhance heat transfer .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methyl- und Propylgruppen, was zur Bildung der entsprechenden Alkohole, Aldehyde oder Carbonsäuren führt.

    Reduktion: Reduktionsreaktionen können die Bromphenylgruppe als Ziel haben und sie in eine Phenylgruppe umwandeln.

    Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators verwendet.

    Substitution: Nucleophile Substitutionsreaktionen erfordern häufig das Vorhandensein einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃), um die Reaktion zu fördern.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Methylgruppe zu einer Carbonsäure führen, während die nucleophile Substitution der Bromphenylgruppe eine Vielzahl von substituierten Phenylderivaten erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is C19H19BrN4, with a molecular weight of approximately 392.29 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its biological activity.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies have indicated that similar compounds can inhibit various kinases involved in cancer cell proliferation.

Case Study: Aurora Kinase Inhibition
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit aurora kinases, which are critical for cell division and are often overexpressed in tumors. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant cytotoxic effects .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of bacterial and fungal strains. This activity is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Antimicrobial Activity of Pyrazolo Compounds

Compound Microorganism Inhibition Zone (mm) Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Kinase Inhibition

By targeting specific kinases involved in cellular signaling pathways, this compound can disrupt cancer cell growth and proliferation.

Modulation of Inflammatory Responses

Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can inhibit phosphodiesterase enzymes, which play a role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Recent Research Findings

Recent publications have highlighted the structural and functional properties of pyrazolo compounds:

Crystal Structure Analysis
A study published in July 2023 reported on the crystal structure of related pyrazole compounds, providing insights into their steric effects and coordination properties. Such structural analyses are crucial for understanding how modifications to the pyrazolo framework can enhance biological activity .

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be inferred through comparisons with analogs differing in substituents. Below, key structural variations and their implications are analyzed:

Halogen Substitution at the N-Aryl Group

  • Target Compound : N-(4-bromophenyl) group.
  • Analog : N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-52-5) .
    • Key Difference : Bromine (Br) vs. chlorine (Cl).
    • Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine. Halogen choice often influences binding affinity in enzyme inhibitors due to electronic and steric effects .

Substituents at the 3- and 5-Positions

  • Target Compound : 3-Phenyl and 5-propyl groups.
  • Analog 1: 3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) . Key Differences: 4-Fluorophenyl (3-position) and phenyl (5-position).
  • Analog 2 : 5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine () .
    • Key Difference : 5-tert-butyl vs. 5-propyl.
    • Impact : The bulky tert-butyl group may improve steric hindrance but reduce conformational flexibility compared to the linear propyl chain .

Amine Substituent Variations

  • Target Compound: 4-Bromophenyl directly attached to the 7-amino group.
  • Analog: 3-(4-Chlorophenyl)-5-(tert-butyl)-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine () . Key Difference: Morpholinylpropyl vs. 4-bromophenyl.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amines

Compound Name 2-Substituent 3-Substituent 5-Substituent N-Substituent Notable Properties/Activities Reference
Target Compound Methyl Phenyl Propyl 4-Bromophenyl High lipophilicity (inferred) -
N-(4-Chlorophenyl)-3-phenyl-5-propyl... - Phenyl Propyl 4-Chlorophenyl Likely similar to target (Cl vs. Br)
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)... - 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC = 0.5 µg/mL)
5-tert-Butyl-3-(4-chlorophenyl)-2-methyl... Methyl 4-Chlorophenyl tert-Butyl 3-Morpholinylpropyl Enhanced solubility
2-(4-Bromophenyl)-5-methyl... (CAS 70084-87-6) - - Methyl 4-Bromophenyl Intermediate in drug synthesis

Biologische Aktivität

N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21BrN5C_{19}H_{21}BrN_5, indicating a complex structure that includes a bromine atom and multiple nitrogen atoms within its pyrazolo-pyrimidine framework. The presence of various substituents enhances its chemical properties and biological activities, making it an interesting subject for medicinal chemistry.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have shown promise in anticancer applications. For instance, studies have demonstrated their ability to inhibit specific cancer cell lines through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens. Preliminary bioassays indicate significant antibacterial and antifungal activities against several strains, with some derivatives exhibiting inhibition rates comparable to established antimicrobial agents .
  • Insecticidal Activity : Recent studies have highlighted the insecticidal potential of pyrazolo[1,5-a]pyrimidines. For example, certain derivatives demonstrated lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L .
  • Enzymatic Inhibition : The compound has shown promise in inhibiting key enzymes involved in disease processes. This activity is crucial for developing drugs targeting specific pathways in diseases such as cancer and infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that can be optimized through microwave-assisted techniques to enhance yield and efficiency. Key steps often include cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles .

Case Studies

A summary of relevant research findings is presented below:

StudyFindings
Study 1 Investigated the anticancer properties of pyrazolo[1,5-a]pyrimidines; showed selective inhibition of cancer cell proliferation .
Study 2 Evaluated insecticidal activity against Mythimna separate; compound exhibited 70% lethality at 500 mg/L .
Study 3 Assessed antimicrobial efficacy; certain derivatives showed significant antifungal activity against Pyricularia oryae with inhibition rates up to 77.8% .

Detailed Research Findings

Recent advancements in the field highlight the following:

  • Anticancer Potential : Pyrazolo[1,5-a]pyrimidines are being explored as selective protein inhibitors that could lead to new anticancer therapies.
  • Enzyme Targeting : The ability to inhibit specific enzymes opens avenues for treating diseases by disrupting critical biochemical pathways.

Q & A

Q. Key Optimization Parameters :

  • Catalysts : Pd(PPh₃)₄ for Suzuki reactions.
  • Solvents : Dichloromethane (DCM) or toluene for solubility.
  • Temperature : 80–100°C for coupling reactions .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation involves:

X-ray Crystallography : Single-crystal analysis using SHELXL/SHELXS software to resolve bond lengths, angles, and torsional conformations .

Spectroscopy :

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), propyl chain (δ 0.9–1.7 ppm), and NH groups (δ 5.5–6.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., C₂₃H₂₃BrN₄ expected m/z: 462.09) .

Chromatography : HPLC with C18 columns to assess purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for the 7-amine position .

Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% minimizes side products in Suzuki reactions .

Temperature Gradients : Stepwise heating (40°C → 80°C) during cyclization prevents decomposition .

Q. Example Table: Reaction Optimization for Suzuki Coupling

ParameterStandard ConditionOptimized ConditionYield Improvement
Catalyst (Pd)5 mol%2 mol%+15%
SolventTolueneDMF+20%
Reaction Time24 h12 h+10%

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions in activity (e.g., IC₅₀ variability) may arise from:

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using standardized protocols .

Structural Analogues : Compare substituent effects. For example, replacing 4-bromophenyl with 4-fluorophenyl reduces steric hindrance, enhancing target binding .

Metabolic Stability : Assess half-life in liver microsomes; propyl chains may increase lipophilicity but reduce solubility .

Q. Table: Substituent Effects on Biological Activity

PositionSubstituentActivity (IC₅₀, nM)Notes
3Phenyl120 ± 15Baseline
34-Fluorophenyl85 ± 10Improved binding
5Propyl200 ± 20Reduced solubility

Advanced: What computational methods predict the biological targets of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2) based on pyrazolo[1,5-a]pyrimidine affinity .

QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with activity to design derivatives .

MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Key Finding : Propyl at position 5 reduces target affinity by 40% compared to tert-butyl, suggesting steric limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.